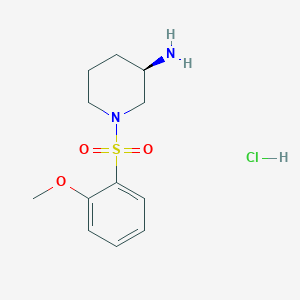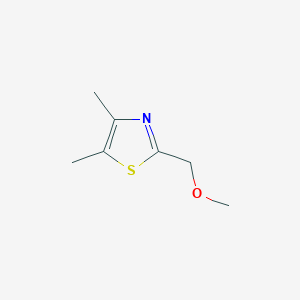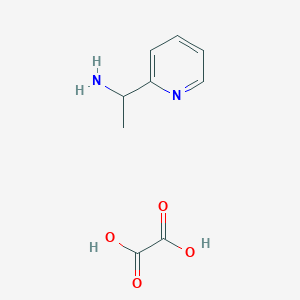
1-Pyridin-2-yl-ethylamine oxalate
Vue d'ensemble
Description
1-Pyridin-2-yl-ethylamine oxalate is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2 .
Synthesis Analysis
A paper titled “Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy” discusses the synthesis of a compound similar to 1-Pyridin-2-yl-ethylamine . The paper describes a novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine .Physical And Chemical Properties Analysis
1-Pyridin-2-yl-ethylamine has a boiling point of 197-201 °C, a density of 1.002 g/mL at 25 °C, and a refractive index of n20/D1.528 . It has a flash point of 78℃ and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It is a liquid and is colorless to light brown . It is air sensitive .Applications De Recherche Scientifique
Chiral Resolution Method Development
- Summary of Application: This study developed a novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine (PEA). The method involved sequential conversion of PEA to other compounds, allowing for the spontaneous separation of different forms by fractional crystallization .
- Methods of Application: The method involved sequential conversion of 1-(pyridin-2-yl)ethylamine to 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn), which allowed for the spontaneous separation of different forms by fractional crystallization .
- Results or Outcomes: The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .
Nonlinear Optical Material
- Summary of Application: The study synthesized a promising organic nonlinear optical single crystal of pyridinium oxalate (1-) oxalic acid dihydrate (POOAD) to analyze its physiochemical properties .
- Methods of Application: The crystal was synthesized and its properties were analyzed using various techniques including FTIR and Raman spectra, NBO analysis, UV visible spectroscopy, fluorescence studies, and Z-scan experiment with nanopulsed Nd:YAG laser .
- Results or Outcomes: The crystal exhibited green emission suitable for green light-emitting NLO devices. The laser damage threshold of the crystal was calculated as 2.15 GW/cm², which is higher than the reference material .
Safety And Hazards
The safety data sheet for (S)-1-Pyridin-2-yl-ethylamine, a related compound, provides some information that might be relevant . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
oxalic acid;1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXOHIUBCQVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-yl-ethylamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid], powder](/img/structure/B1499697.png)
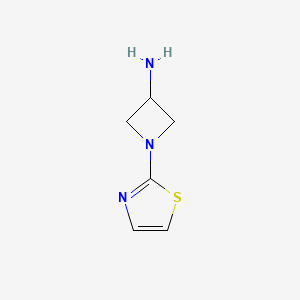
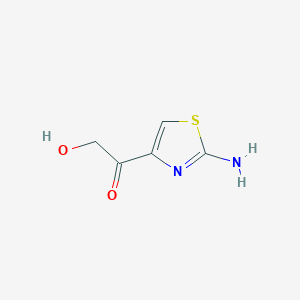

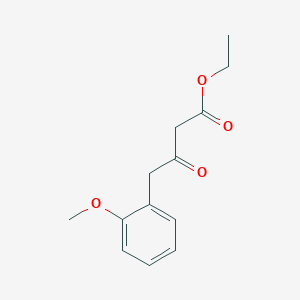
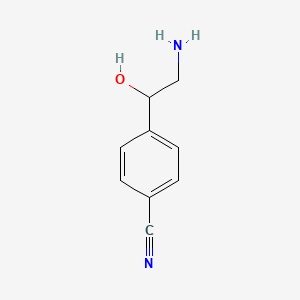
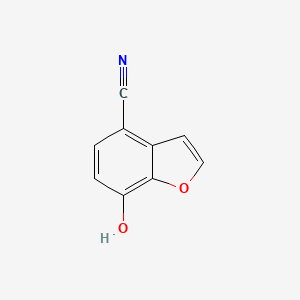
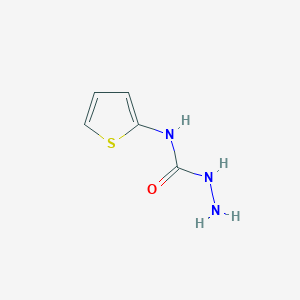
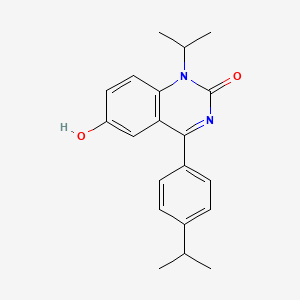
acetic acid](/img/structure/B1499722.png)
![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)
